molecular formula C21H21NO3 B3292338 1'-(2-methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one CAS No. 877810-67-8

1'-(2-methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

Cat. No.: B3292338
CAS No.: 877810-67-8
M. Wt: 335.4 g/mol
InChI Key: GKAMBMCDVTYEGD-UHFFFAOYSA-N
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Description

1’-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the benzopyran and piperidine moieties in its structure suggests potential biological and pharmacological activities.

Preparation Methods

The synthesis of 1’-(2-methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through various cyclization reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1’-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzopyran or piperidine rings, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1’-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new spiro compounds with potential biological activities.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-(2-methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1’-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one can be compared with other spiro compounds, such as:

    Spiro[cyclohexane-1,2’-indene]: Known for its use in the synthesis of pharmaceuticals.

    Spiro[indoline-3,4’-piperidine]: Studied for its potential neuroprotective effects.

    Spiro[fluorene-9,4’-piperidine]: Used in the development of organic light-emitting diodes (OLEDs).

The uniqueness of 1’-(2-methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-15-6-2-3-7-16(15)20(24)22-12-10-21(11-13-22)14-18(23)17-8-4-5-9-19(17)25-21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAMBMCDVTYEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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